3-溴-8-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

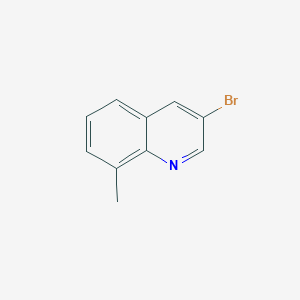

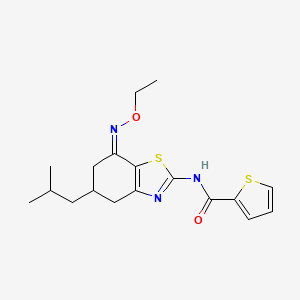

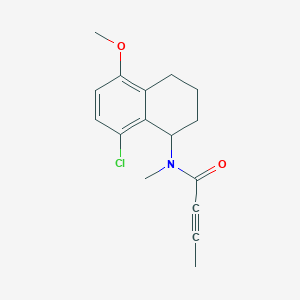

3-Bromo-8-methylquinoline is a type of quinoline, which is one of the most common nitrogen-containing heterocycles . It has a molecular formula of C10H8BrN and a molecular weight of 222.08 . Quinolines have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used . The metal nanoparticle-catalyzed reaction serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of 3-Bromo-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . Various techniques exist for the synthesis of 2-methylquinoline, with Doebner–von Miller being one of the best .Physical And Chemical Properties Analysis

3-Bromo-8-methylquinoline has a predicted boiling point of 313.8±22.0 °C and a predicted density of 1.488±0.06 g/cm3 . Its pKa is predicted to be 2.51±0.28 .科学研究应用

Medicinal Chemistry

Quinoline, the core structure of 3-Bromo-8-methylquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .

Industrial and Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s an essential heterocyclic compound that’s used in various synthesis protocols .

Antimicrobial Activity

Most quinoline derivatives, including 3-Bromo-8-methylquinoline, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives are known to have anticancer activity . They’re used extensively in the treatment of various types of cancer .

Antimalarial Activity

Quinoline derivatives, including 3-Bromo-8-methylquinoline, have been used in the treatment of malaria . They’re known to have antimalarial activity .

Antiviral Activity

Quinoline derivatives are known to have antiviral activity . They’re used in the treatment of various viral infections .

Antidepressant and Anticonvulsant Activity

Quinoline derivatives are known to have antidepressant and anticonvulsant activities . They’re used in the treatment of depression and convulsive disorders .

Anti-inflammatory Activity

Quinoline derivatives, including 3-Bromo-8-methylquinoline, are known to have anti-inflammatory effects . They’re used extensively in the treatment of inflammatory diseases .

安全和危害

While specific safety and hazard information for 3-Bromo-8-methylquinoline is not available, general precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

属性

IUPAC Name |

3-bromo-8-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTGZBWYHRHZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-methylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)

![3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2673623.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2673637.png)